1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 4-ethylphenylmethyl group and a pyridin-3-ylmethyl group, making it a molecule of interest in various scientific fields .
Preparation Methods
The synthesis of 1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ugi reaction: This multicomponent reaction is another route to synthesize piperazine derivatives.
Ring opening of aziridines under the action of N-nucleophiles: This method provides a pathway to form substituted piperazines.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, making the process cost-effective and scalable.
Chemical Reactions Analysis
1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE can be compared with other piperazine derivatives, such as:
1-methyl-4-(3-pyridinyl)piperazine: This compound has similar structural features but lacks the 4-ethylphenylmethyl group.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound is used in the treatment of leukemia and has a different substitution pattern on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-2-17-5-7-18(8-6-17)15-21-10-12-22(13-11-21)16-19-4-3-9-20-14-19/h3-9,14H,2,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAYSFJIUQJCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.